4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one
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Overview
Description
4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one is a complex organic compound with a unique structure that includes a pyrimidine ring, a thiophene ring, and a tetrahydrofuran ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one typically involves multiple steps, including the formation of the pyrimidine ring, the thiophene ring, and the tetrahydrofuran ring. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions. For example, the synthesis might involve the use of cobalt(II) nitrate and 1,1’-bi-2-naphthol in N,N-dimethyl-formamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would require precise control of reaction conditions, including temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a compound with fewer oxygen-containing functional groups.
Scientific Research Applications
4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
Uniqueness
What sets 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one apart from these similar compounds is the presence of the thiophene ring, which can impart unique chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
134333-67-8 |
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Molecular Formula |
C13H15N3O4S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-thiophen-2-ylpyrimidin-2-one |
InChI |
InChI=1S/C13H15N3O4S/c14-12-7(10-2-1-3-21-10)5-16(13(19)15-12)11-4-8(18)9(6-17)20-11/h1-3,5,8-9,11,17-18H,4,6H2,(H2,14,15,19)/t8-,9+,11+/m0/s1 |
InChI Key |
XGDYHDVQDBZPGC-IQJOONFLSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C3=CC=CS3)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C3=CC=CS3)CO)O |
Origin of Product |
United States |
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